molecular formula C9H20ClN B14780358 3,3,5-Trimethylcyclohexan-1-amine hydrochloride

3,3,5-Trimethylcyclohexan-1-amine hydrochloride

Cat. No.: B14780358
M. Wt: 177.71 g/mol
InChI Key: AMNVFWPEDHNYLR-UHFFFAOYSA-N
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Description

(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride is a chiral amine compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which include a cyclohexane ring substituted with three methyl groups and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride typically involves the asymmetric hydroboration of substituted cyclopentadienes. One common method includes the pyrolysis of dicyclopentadiene to form cyclopentadiene, followed by hydroboration using di-3-pinanylborane. This process yields the desired chiral amine with high optical purity .

Industrial Production Methods

Industrial production of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride often involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its high optical purity and chiral nature make it a valuable tool in asymmetric synthesis and pharmaceutical development.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

3,3,5-trimethylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-7-4-8(10)6-9(2,3)5-7;/h7-8H,4-6,10H2,1-3H3;1H

InChI Key

AMNVFWPEDHNYLR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)N.Cl

Origin of Product

United States

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